

Introduction: Contextualizing a Key Building Block in Modern Drug Discovery

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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorophenol

Cat. No.: B3213636

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6-Bromo-2,3-difluorophenol is a halogenated aromatic compound that has emerged as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its chemical architecture, characterized by a phenol ring substituted with a bromine atom and two adjacent fluorine atoms, imparts a unique combination of reactivity, lipophilicity, and metabolic stability to target molecules. Understanding its fundamental physicochemical properties is not merely an academic exercise; for researchers, scientists, and drug development professionals, this knowledge is critical for optimizing reaction conditions, predicting molecular interactions, designing formulation strategies, and ensuring safe handling.

This guide provides a comprehensive analysis of the core physicochemical and spectroscopic attributes of 6-Bromo-2,3-difluorophenol. We will move beyond a simple recitation of data points, delving into the causality behind experimental choices and the practical implications of each property in a research and development context. The protocols described herein are designed as self-validating systems, grounded in established scientific principles to ensure reproducibility and accuracy.

Section 1: Core Molecular Attributes and Identifiers

Precise identification is the bedrock of chemical research. The following table summarizes the fundamental descriptors for 6-Bromo-2,3-difluorophenol.^{[1][2][3][4]}

Identifier	Value	Source
IUPAC Name	6-bromo-2,3-difluorophenol	[1][2]
CAS Number	186590-23-8	[1][2][3][5]
Molecular Formula	C ₆ H ₃ BrF ₂ O	[1][2][3][4]
Molecular Weight	208.99 g/mol	[1][3][4][5]
Canonical SMILES	<chem>C1=CC(=C(C(=C1F)F)O)Br</chem>	[1]
InChIKey	OGUIGADGRYKQTN- UHFFFAOYSA-N	[1]

Section 2: Physicochemical Profile: From Theory to Practice

A molecule's behavior in both chemical and biological systems is governed by its physical properties. While experimentally determined data for 6-Bromo-2,3-difluorophenol is not extensively published, we can rely on high-quality computational predictions and outline the rigorous experimental methods used for their validation.

Summary of Physicochemical Properties

Property	Value / Observation	Type
Physical Form	Liquid	Experimental
XLogP3	2.5	Computed[1]
Hydrogen Bond Donors	1	Computed[1]
Hydrogen Bond Acceptors	3	Computed[1]
pKa	6.24 ± 0.28	Predicted
Boiling Point	213.9 ± 35.0 °C	Predicted

*Note: Predicted values for the related compound 6-Bromo-3-chloro-2,4-difluorophenol are shown for context, as specific experimental data for the title compound is sparse.[6] These

predictions highlight the expected ranges and underscore the importance of experimental verification.

Partition Coefficient (LogP): A Predictor of Pharmacokinetics

The partition coefficient (LogP) quantifies a compound's lipophilicity, which is a critical parameter in drug development for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The computed XLogP3 value of 2.5 suggests that 6-Bromo-2,3-difluorophenol possesses moderate lipophilicity.[1]

Expert Insight: A LogP in this range is often considered favorable for oral drug candidates, balancing aqueous solubility for formulation with lipid solubility for membrane transport. The presence of the bromine and fluorine atoms significantly increases lipophilicity compared to unsubstituted phenol, a common strategy in medicinal chemistry to enhance cell penetration.

Acidity (pKa): Driving Reactivity and Biological Interaction

The pKa of the phenolic hydroxyl group is fundamental to its reactivity in synthetic transformations and its state of ionization at physiological pH. A lower pKa indicates a more acidic proton. The electron-withdrawing effects of the two fluorine atoms and, to a lesser extent, the bromine atom are expected to lower the pKa of 6-Bromo-2,3-difluorophenol relative to phenol itself (pKa \approx 10), making it a stronger acid.

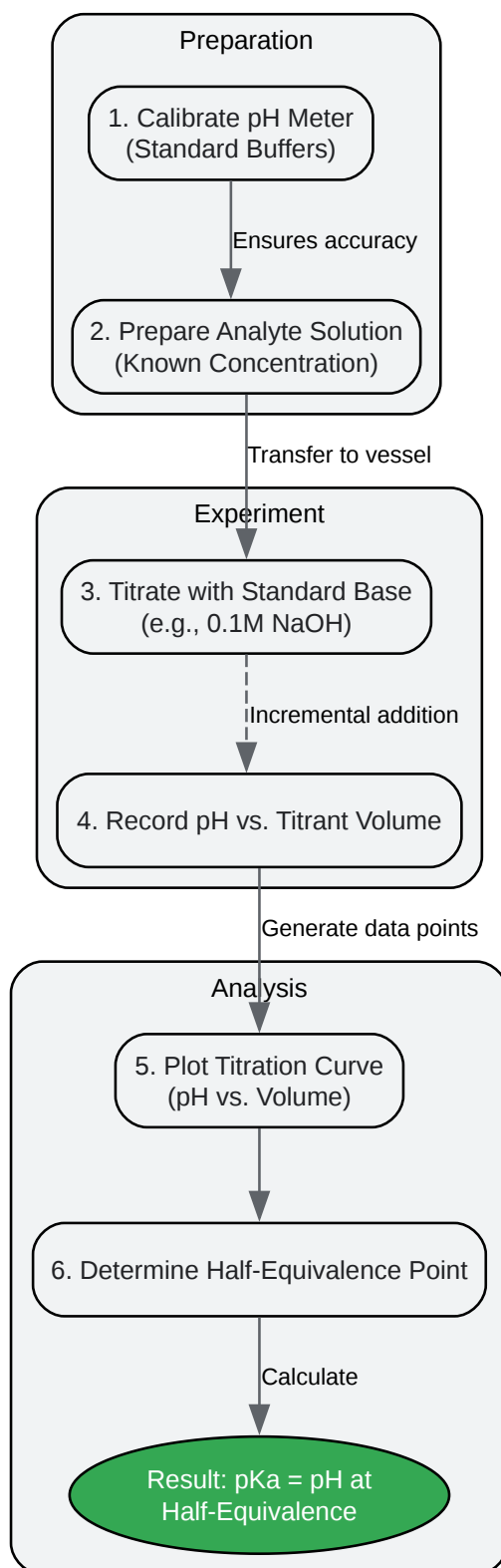
Step-by-Step Protocol: Potentiometric Titration for pKa Determination

This method provides a reliable, direct measurement of a compound's pKa.

- **System Calibration:** Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01) at a constant temperature (e.g., 25 °C).
- **Sample Preparation:** Accurately weigh and dissolve a sample of 6-Bromo-2,3-difluorophenol in a known volume of deionized water, often with a co-solvent like methanol or DMSO if aqueous solubility is low. The goal is a final concentration in the range of 1-10 mM.

- **Titration Setup:** Place the solution in a jacketed beaker to maintain constant temperature. Introduce a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH). Gently stir the solution.
- **Data Collection:** Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), recording the pH after each addition has stabilized.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the phenol has been neutralized.

Workflow for pKa Determination



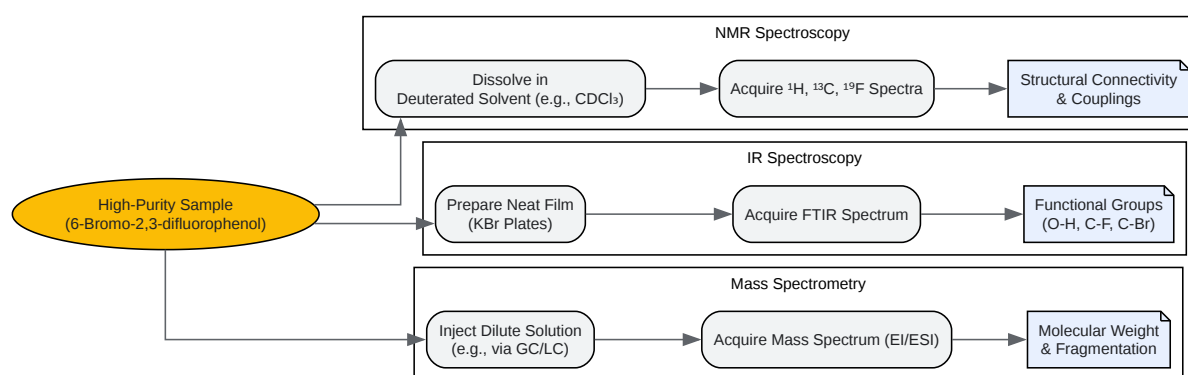
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Caption: Workflow for experimental pKa determination via potentiometric titration.

Section 3: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity, structure, and purity of any chemical intermediate.^[7] For 6-Bromo-2,3-difluorophenol, a combination of NMR, IR, and MS provides a complete analytical fingerprint.

General Spectroscopic Analysis Workflow



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Caption: A typical workflow for the comprehensive spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

- ^1H NMR: The spectrum is expected to show two signals in the aromatic region for the two ring protons, as well as a broad signal for the hydroxyl proton. The aromatic signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

- ^{13}C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C2 and C3) will appear as doublets with large one-bond C-F coupling constants. Other carbons will show smaller, multi-bond couplings to the fluorine atoms.
- ^{19}F NMR: This experiment is crucial for fluorinated compounds. Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C3 positions, showing coupling to each other and to adjacent protons.

Step-by-Step Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-2,3-difluorophenol.
- Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube. From experience, ensuring the sample and solvent are anhydrous is key to observing a sharp hydroxyl proton signal.
- Standardization: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm) for ^1H and ^{13}C NMR.
- Acquisition: Place the tube in the NMR spectrometer and acquire the spectra using standard parameters. For ^{13}C , a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Expected Absorption Bands:

- $\sim 3200\text{-}3500\text{ cm}^{-1}$ (Broad): O-H stretching of the hydroxyl group, typically broadened due to hydrogen bonding.
- $\sim 3000\text{-}3100\text{ cm}^{-1}$ (Medium): Aromatic C-H stretching.
- $\sim 1450\text{-}1600\text{ cm}^{-1}$ (Medium-Strong): Aromatic C=C ring stretching vibrations.

- $\sim 1200\text{-}1350\text{ cm}^{-1}$ (Strong): C-F stretching vibrations. These are often the most intense peaks in the fingerprint region for fluorinated aromatics.
- $\sim 550\text{-}750\text{ cm}^{-1}$ (Medium): C-Br stretching vibration.

Step-by-Step Protocol: Acquiring a Neat Film IR Spectrum

- Setup: Ensure the salt plates (e.g., KBr or NaCl) are clean and dry by wiping them with a solvent like anhydrous acetone and allowing it to evaporate completely.
- Background Scan: Place the clean plates in the FTIR spectrometer and run a background scan. This is a critical step to subtract atmospheric and plate absorbances from the final spectrum.
- Sample Application: Place a single drop of the liquid 6-Bromo-2,3-difluorophenol onto one plate. Place the second plate on top and gently rotate to create a thin, uniform liquid film.
- Sample Scan: Immediately place the sample assembly into the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

[7]

Expected Observations (Electron Ionization - EI):

- Molecular Ion (M^+): A prominent cluster of peaks around m/z 208 and 210, with a characteristic $\sim 1:1$ intensity ratio. This pattern is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ^{79}Br and ^{81}Br isotopes).
- Key Fragments: Loss of fragments such as CO ($M-28$) or Br ($M-79/81$) would be expected, providing further structural confirmation.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. 6-Bromo-2,3-difluorophenol is classified as a hazardous substance.

GHS Hazard Information

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Recommendations

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]
- Storage: Store in a tightly sealed container in a cool, dry place.[8] Some suppliers recommend storage under an inert atmosphere at room temperature, while others suggest refrigerated temperatures (0-8 °C).[2] For long-term stability and to minimize potential degradation, storing in a refrigerator under an inert gas like argon or nitrogen is the most prudent approach.
- First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[10] For skin contact, wash off with soap and running water.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation or other symptoms persist.[10]

Section 5: Applications in Drug Discovery

The utility of 6-Bromo-2,3-difluorophenol is most evident in its role as a synthetic precursor. It is explicitly cited as a reagent used in the synthesis of macrocyclic ghrelin receptor antagonists and inverse agonists.[5] The ghrelin receptor is a significant target in the study and treatment of metabolic disorders, including obesity.

The strategic placement of fluorine and bromine atoms serves multiple purposes in drug design:

- **Modulating Potency:** Halogens can form specific interactions (e.g., halogen bonds) within a receptor's binding pocket, enhancing affinity and potency.
- **Improving Metabolic Stability:** Fluorine atoms, in particular, are often introduced to block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.
- **Enhancing Lipophilicity:** As discussed, the halogens increase the molecule's lipophilicity, which can be fine-tuned to achieve the desired pharmacokinetic profile.

This compound is a prime example of a "building block" used in fragment-based drug discovery (FBDD), where small, well-characterized molecules are used to construct more complex and potent lead candidates.[11]

Conclusion

6-Bromo-2,3-difluorophenol is more than just a catalog chemical; it is a carefully designed tool for medicinal chemists. Its physicochemical properties—moderate lipophilicity, enhanced acidity, and specific spectroscopic signatures—make it a predictable and versatile reactant. A thorough understanding of these characteristics, from its computed LogP to its distinct isotopic pattern in mass spectrometry, empowers scientists to utilize it effectively and safely. As research into complex biological targets continues, such halogenated building blocks will remain indispensable for the rational design of the next generation of therapeutics.

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References

- 1. 6-Bromo-2,3-difluorophenol | C₆H₃BrF₂O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2,3-difluorophenol 97% | CAS: 186590-23-8 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 6. 6-Bromo-3-chloro-2,4-difluorophenol CAS#: 1826110-17-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. mdpi.com [mdpi.com]
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